Molecular Weight Differentiation: 199.25 vs. 157.21 g/mol (26.7% Heavier) Alters Physicochemical and ADME Predictions
The molecular weight of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is 199.25 g/mol, compared with 157.21 g/mol for the closest structural analog 2-(1,4-diazepan-1-yl)acetamide—a quantified difference of 42.04 g/mol (26.7% increase) . This mass differential arises from the additional C₂H₂O (acetyl) fragment in the oxoethyl linker. Molecular weight is a primary determinant in Lipinski's Rule of Five and influences passive membrane permeability, aqueous solubility, and transporter-mediated uptake. The 26.7% mass increase places the target compound in a meaningfully different property space: the comparator (157.21 g/mol) sits well within favourable oral drug space (<500 Da), whereas the target's higher mass may reduce passive permeability but simultaneously offer advantages in modulating metabolic stability and plasma protein binding .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 199.25 g/mol |
| Comparator Or Baseline | 2-(1,4-diazepan-1-yl)acetamide: 157.21 g/mol |
| Quantified Difference | 42.04 g/mol increase (26.7%) |
| Conditions | Standard molecular weight determination based on molecular formula C₉H₁₇N₃O₂ (target) vs. C₇H₁₅N₃O (comparator) |
Why This Matters
A 26.7% molecular weight difference is not marginal; it alters predicted logD, solubility, and permeability profiles, making the two compounds non-interchangeable in medicinal chemistry lead optimisation where precise physicochemical tuning is required.
